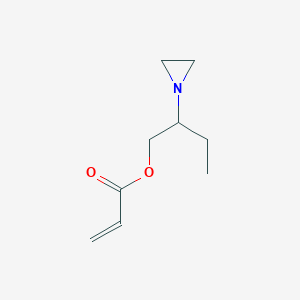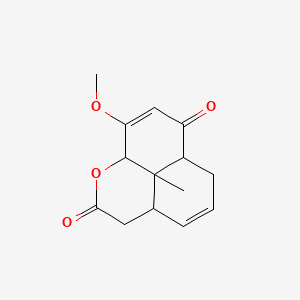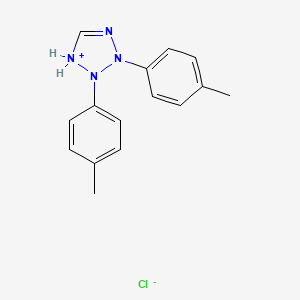
2,3-Bis(4-methylphenyl)-2,3-dihydro-1H-tetrazol-1-ium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Bis(4-methylphenyl)-2,3-dihydro-1H-tetrazol-1-ium chloride is a chemical compound known for its unique structure and properties. It is a tetrazolium salt, which is often used in various scientific and industrial applications due to its redox properties and ability to form colored formazan products upon reduction .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(4-methylphenyl)-2,3-dihydro-1H-tetrazol-1-ium chloride typically involves the reaction of 4-methylbenzyl chloride with sodium azide, followed by cyclization with a suitable catalyst to form the tetrazole ring. The final step involves the quaternization of the tetrazole nitrogen with methyl iodide to form the tetrazolium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
化学反应分析
Types of Reactions
2,3-Bis(4-methylphenyl)-2,3-dihydro-1H-tetrazol-1-ium chloride undergoes various chemical reactions, including:
Reduction: It is reduced to form colored formazan products, which are useful in biochemical assays.
Substitution: The chloride ion can be substituted with other anions, leading to the formation of different tetrazolium salts.
Common Reagents and Conditions
Reduction: Common reducing agents include sodium borohydride and ascorbic acid.
Substitution: Reagents such as silver nitrate or sodium sulfate are used to replace the chloride ion.
Major Products
科学研究应用
2,3-Bis(4-methylphenyl)-2,3-dihydro-1H-tetrazol-1-ium chloride has a wide range of applications in scientific research:
Biochemistry: It is used in cell viability assays to measure metabolic activity by forming colored formazan products upon reduction.
Histochemistry: Employed in staining techniques to visualize cellular structures and activities.
Microbiology: Used to assess bacterial viability and metabolic activity.
Pharmacology: Investigated for its potential therapeutic properties and interactions with biological targets.
作用机制
The compound exerts its effects primarily through its redox properties. Upon reduction, it forms colored formazan products, which can be quantified to assess metabolic activity. The molecular targets and pathways involved include various enzymes and cellular components that participate in redox reactions .
相似化合物的比较
Similar Compounds
5-Cyano-2,3-bis(4-methylphenyl)-2H-tetrazolium chloride: Another tetrazolium salt with similar redox properties.
2,3-Bis(4-methylphenyl)-5-phenyl-2H-tetrazolium chloride: Differing by the presence of a phenyl group, this compound also forms colored formazan products upon reduction.
Uniqueness
2,3-Bis(4-methylphenyl)-2,3-dihydro-1H-tetrazol-1-ium chloride is unique due to its specific structure, which allows for efficient reduction and formation of highly colored formazan products. This makes it particularly useful in assays where colorimetric detection is required .
属性
CAS 编号 |
106794-56-3 |
|---|---|
分子式 |
C15H17ClN4 |
分子量 |
288.77 g/mol |
IUPAC 名称 |
2,3-bis(4-methylphenyl)-1H-tetrazol-1-ium;chloride |
InChI |
InChI=1S/C15H16N4.ClH/c1-12-3-7-14(8-4-12)18-16-11-17-19(18)15-9-5-13(2)6-10-15;/h3-11H,1-2H3,(H,16,17);1H |
InChI 键 |
SAVHEBMOVPOYRB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N2[NH2+]C=NN2C3=CC=C(C=C3)C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


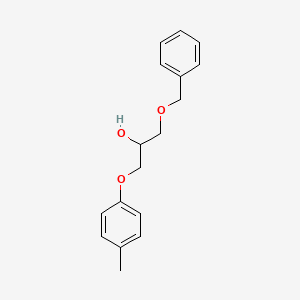
![2,5-diphenyl-1H-pyrazolo[1,5-c]pyrimidine-7-thione](/img/structure/B14332215.png)
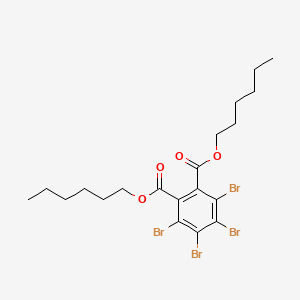
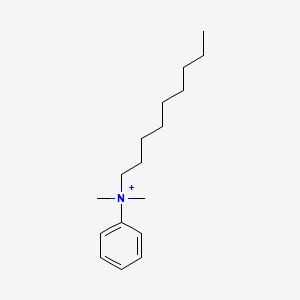
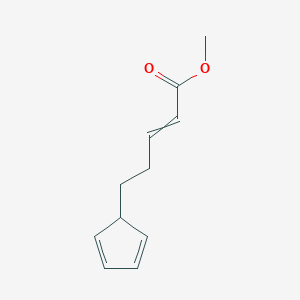
![2-[(Benzenesulfonyl)methyl]-1H-indole](/img/structure/B14332237.png)
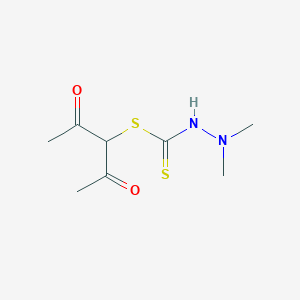
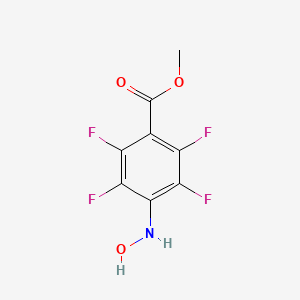
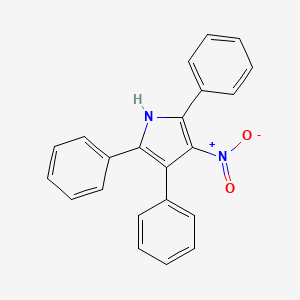
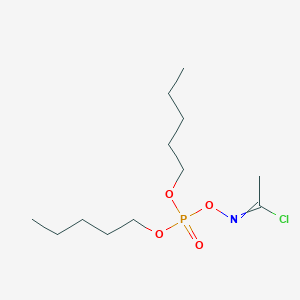
![3H-1,2-Dithiolo[3,4-b][1,4]dithiin-3-thione, 5,6-dihydro-](/img/structure/B14332272.png)
![2-[2-(Cyclopropylidenemethyl)phenyl]-1,3-dioxolane](/img/structure/B14332275.png)
